1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride
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Overview
Description
1-[(Azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride is a chemical compound with the molecular formula C7H10IN3·HCl. This compound is notable for its unique structure, which includes an azetidine ring and a pyrazole ring, both of which are functionalized with an iodine atom and a hydrochloride group.
Preparation Methods
The synthesis of 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride involves several steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazole ring is then introduced through a Suzuki–Miyaura cross-coupling reaction, which involves the brominated pyrazole-azetidine hybrid and boronic acids . The final step involves the iodination of the pyrazole ring and the formation of the hydrochloride salt.
Chemical Reactions Analysis
1-[(Azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura cross-coupling, to form more complex molecules.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its unique structure. The azetidine and pyrazole rings, along with the iodine atom, likely play a crucial role in these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
1-[(Azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, share similar structural features but differ in their functional groups and reactivity.
Pyrazole Derivatives: Compounds like 1H-pyrazole-4-carboxylic acid have a similar pyrazole ring but lack the azetidine ring and iodine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the azetidine and pyrazole rings, along with the iodine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClIN3 |
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Molecular Weight |
299.54 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-iodopyrazole;hydrochloride |
InChI |
InChI=1S/C7H10IN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |
InChI Key |
PECBMWZPDCKOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CN2C=C(C=N2)I.Cl |
Origin of Product |
United States |
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